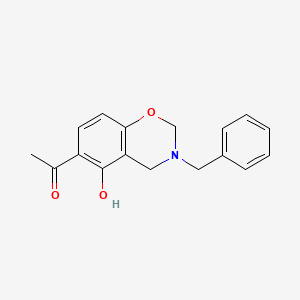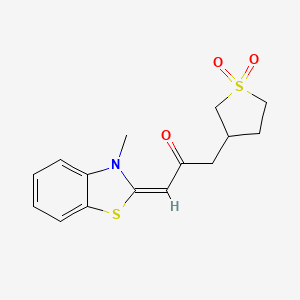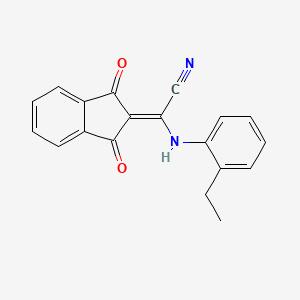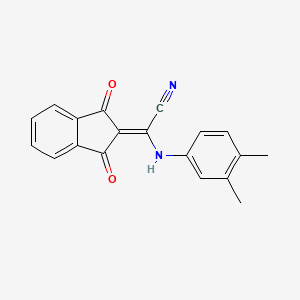
2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile is a synthetic organic compound that features a unique combination of functional groups, including an indene-1,3-dione moiety, a fluoroaniline group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile typically involves the condensation of 1,3-indandione with 4-fluoroaniline in the presence of a suitable base, followed by the introduction of a nitrile group. The reaction conditions may include:
Solvent: Common solvents such as ethanol or acetonitrile.
Base: Bases like sodium hydroxide or potassium carbonate.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group could yield an amine, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile: Similar structure with a chloro group instead of a fluoro group.
2-(1,3-dioxoinden-2-ylidene)-2-(4-bromoanilino)acetonitrile: Similar structure with a bromo group instead of a fluoro group.
2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile: Similar structure with a methoxy group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile can impart unique properties, such as increased lipophilicity, altered electronic properties, and potential for specific interactions with biological targets. These characteristics can make it more suitable for certain applications compared to its analogs.
Propriétés
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAONMZSUAUTSLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]oxybenzoate](/img/structure/B7747244.png)
![Ethyl 5-methyl-4-(2-methylpropylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7747258.png)
![Ethyl 5-methyl-4-(2-morpholin-4-ylethylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7747261.png)
![2-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}acetic acid hydrochloride](/img/structure/B7747267.png)
![4-[[2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoic acid](/img/structure/B7747273.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetonitrile](/img/structure/B7747286.png)


![1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B7747308.png)
![2-(1,3-Dioxoinden-2-ylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B7747309.png)




